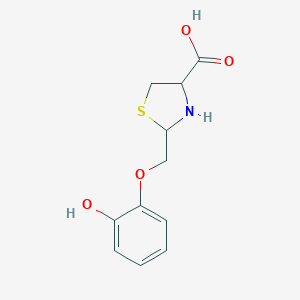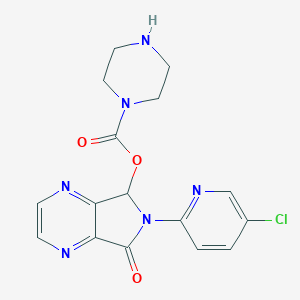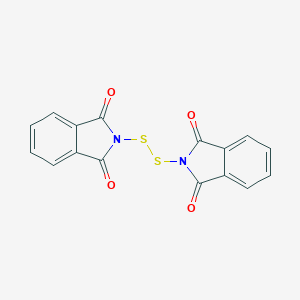
Dithiobisphthalimide
Vue d'ensemble
Description
Synthesis Analysis
Dithiobisphthalimide has been utilized as a precursor for sulfur deposition on gold, indicating its relevance in surface modification processes. The synthesis of dithiobisphthalimide involves reactions that allow for the efficient deposition of sulfur, showcasing its utility in creating sulfur adlayers on gold surfaces (Houmam et al., 2012). Additionally, it has been used to develop new methods for synthesizing unsymmetrical disulfides, highlighting its versatility in chemical synthesis (Asanuma et al., 2023).
Molecular Structure Analysis
The molecular structure of dithiobisphthalimide has been characterized in various solvates, revealing insights into its crystalline form and interactions. For example, when crystallized from different solvents, it exhibits polymorphism and forms continuous channels that accommodate solvent molecules, indicating its structural versatility (Bowes et al., 2002).
Chemical Reactions and Properties
Dithiobisphthalimide undergoes electrochemical reduction, leading to the ejection of diatomic sulfur through an autocatalytic mechanism. This property is crucial for applications requiring sulfur deposition or modification of surfaces with sulfur (Hamed et al., 2014).
Physical Properties Analysis
The physical properties of dithiobisphthalimide, such as its solvate forms and polymorphism, have been extensively studied. These studies highlight its ability to form various crystalline structures depending on the solvent used, affecting its physical characteristics and potential applications (Farrell et al., 2002).
Chemical Properties Analysis
Dithiobisphthalimide's chemical properties, particularly its role as a precursor in sulfur deposition and its reactivity in forming unsymmetrical disulfides, underscore its utility in chemical synthesis and material science. Its electrochemical behavior and interaction with various solvents provide a foundation for understanding its reactivity and potential uses in various domains (Zhang et al., 2011).
Applications De Recherche Scientifique
Sulfur Deposition on Gold Surfaces : Dithiobisphthalimide is used as a precursor for the spontaneous deposition of sulfur on gold surfaces, offering insights into the nature of sulfur adlayers on gold. This has implications in surface chemistry and nanotechnology (Houmam et al., 2012).
Determining Sulfhydryl Groups in Biological Materials : It is useful in biochemistry for determining sulfhydryl groups in biological materials, including blood (Ellman, 1959).
Spermicide Agent : Dithiobisphthalimide acts as a potent spermicide agent in humans without toxic effects on HeLa cells and Lactobacillus acidophilus (Flórez et al., 2011).
In Organic Synthesis, Pharmaceutical, and Agrochemical Research : N-(trifluoromethylthio)phthalimide, a derivative, has applications in these fields due to its biologically active agents and mild reaction conditions (Pluta et al., 2014).
Cell Encapsulation and Drug Release : Dithiobisphthalimide-coated hyaluronic acid hydrogels are used for in situ cell encapsulation and controlled drug release (Shu et al., 2002).
Immobilization of DNA on Gold Surfaces : It is used for the immobilization of double-stranded DNA on a gold surface, leading to high hybridization efficiency and significant current increase during hybridization (Sato et al., 2010).
Antiproliferative Activity in Cancer Research : Phthalimide-thiazole derivatives, related compounds, show high antiproliferative activity against various cancer cell lines (Donarska et al., 2021).
Electrochemical Reduction Studies : The electrochemical reduction of N,N'-dithiobisphthalimide leads to the ejection of diatomic sulfur and involves an autocatalytic mechanism (Hamed et al., 2014).
Optoelectronic Applications : Azomethine-phthalic diimides emit blue light and are promising for optoelectronic applications due to their low electrochemical band gap (Bijak et al., 2013).
Structural Studies : N-Ethyl-di-thio-phthalimide is the first structurally studied derivative of di-thio-phthalimide, providing insights into its molecular structure (Meden et al., 2001).
Propriétés
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)disulfanyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-24-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJMNRIABVPIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SSN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998860 | |
| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiobisphthalimide | |
CAS RN |
7764-30-9 | |
| Record name | 2,2′-Dithiobis[1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dithiobisphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



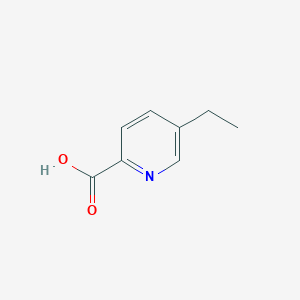

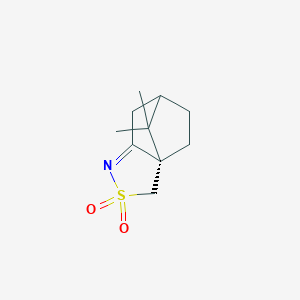
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
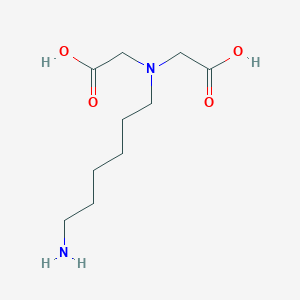

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
